molecular formula C13H13NO3 B3073009 2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid CAS No. 1017181-46-2

2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid

Cat. No. B3073009
CAS RN: 1017181-46-2
M. Wt: 231.25 g/mol
InChI Key: AFOAOGLVBRSFAT-UHFFFAOYSA-N
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Description

This compound is a derivative of phenylacetic acid, which is a type of aromatic compound. It has an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), and two methyl groups attached to different phenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxazole ring attached to a phenyl ring via an acetic acid group. The presence of the two methyl groups on the phenyl rings would contribute to the overall hydrophobicity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would largely depend on the reaction conditions and the reagents used. The oxazole ring is aromatic and relatively stable, but can undergo reactions such as electrophilic substitution or nucleophilic addition under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxazole ring and the phenyl groups would likely make the compound relatively hydrophobic. The exact melting point, boiling point, and other physical properties would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The study of oxazole derivatives is a vibrant field due to their prevalence in biologically active compounds. Future research could involve synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

2-[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-5-3-4-6-10(8)13-14-11(7-12(15)16)9(2)17-13/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOAOGLVBRSFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid
Reactant of Route 2
2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid
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2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid
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2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid
Reactant of Route 5
2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid

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